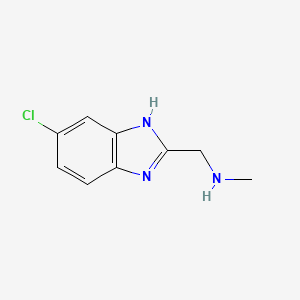

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine

Description

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLTGGMKFCUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424350 | |

| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175530-30-0 | |

| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis

The typical laboratory synthesis involves:

Step 1: Condensation and Cyclization

- Starting from o-phenylenediamine, condensation with formic acid or equivalents forms the benzimidazole core.

- Chlorination introduces the 5-chloro substituent.

- Amination introduces the methylamine group at the 2-position via a methylaminomethyl intermediate.

-

- Temperature: Moderate heating between 50°C and 100°C.

- Solvent: Polar solvents such as ethanol or acetonitrile.

- Catalysts: Acidic catalysts like hydrochloric acid facilitate condensation and cyclization.

Purification: Crystallization and recrystallization are used to obtain high-purity product.

Industrial Production Methods

- Utilization of continuous flow reactors enhances heat and mass transfer, improving reaction efficiency and scalability.

- Process optimization focuses on maximizing yield and purity while minimizing hazardous reagents.

- Purification involves multiple crystallization steps to ensure pharmaceutical-grade quality.

Advanced Preparation Method from Patent WO2015005615A1

A comprehensive and industrially viable method for benzimidazole derivatives preparation, including this compound, is described in patent WO2015005615A1. This method emphasizes cost-effectiveness, safety, and yield optimization.

Multi-Step Synthesis Process

| Step | Description | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Stobbe condensation | Compound 8 + Compound 9 in presence of base (potassium tert-butoxide, sodium ethoxide, or sodium methoxide) | 50-55°C | Methanol, ethanol, acetonitrile, or methylene chloride | Molar ratio 1:1 to 1:4 (preferably 1:1.4) |

| 2 | Cyclization to benzimidazole | Compound 10 + Compound 11 | 80-85°C | Acetonitrile | Molar ratio 1:1 to 1:4 (preferably 1:2.8) |

| a | Pinner reaction (nitrile hydrolysis) | Compound 2 + Compound 3 with acid (HCl, bromic acid, or acetic acid) | -10 to 0°C | Acidic medium | Molar ratio 1:1 to 1:4 (preferably 1:2.4) |

| b | Benzyl group introduction | Compound 4 + Compound 5 | 23-25°C | Methanol or ethanol | Molar ratio 1:1 to 1:4 (preferably 1:1) |

| c | Imidazole cyclization | Compound 6 + Compound 7 with base (potassium carbonate preferred) | 40-45°C (reflux) | Methanol, ethanol, isopropanol, methylene chloride, chloroform, water, or mixtures | Molar ratio 1:0.5 to 1:4 (preferably 1:0.93) |

Final Amination Steps

- Reaction of intermediate compounds with bases such as potassium carbonate or sodium bicarbonate at 23-25°C in methanol, ethanol, or water mixtures.

- Further reaction with sodium hydroxide or potassium hydroxide at 70-80°C for enhanced conversion.

- Introduction of the methylamine group via amidation with dimethylamine in the presence of thionyl chloride at 0°C using acetonitrile as solvent.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide or potassium permanganate | Acidic medium | Benzimidazole N-oxide derivatives |

| Reduction | Sodium borohydride | Ethanol solvent | Reduced amine derivatives |

| Substitution | Alkyl halides with base (NaOH) | Polar solvents | Substituted benzimidazole derivatives |

Research Findings and Notes

- The described preparation methods avoid hazardous reagents, making them suitable for large-scale production.

- The use of low-cost starting materials and elimination of additional separation steps enhances economic feasibility.

- Reaction parameters such as temperature, solvent choice, and molar ratios are critical for optimizing yield and purity.

- The methylamine substituent at the 2-position imparts unique chemical and biological properties, differentiating this compound from other benzimidazole derivatives.

- These methods have been validated for producing compounds with potential applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer research.

Summary Table of Preparation Conditions

| Step | Key Reagents | Base/Catalyst | Solvent | Temperature (°C) | Molar Ratio | Notes |

|---|---|---|---|---|---|---|

| Stobbe Condensation | Compound 8, Compound 9 | KtBuO, NaOEt, NaOMe | MeOH, EtOH, MeCN, CH2Cl2 | 50-55 | 1:1 to 1:4 | Base-catalyzed |

| Cyclization | Compound 10, Compound 11 | None | Acetonitrile | 80-85 | 1:1 to 1:4 | Forms benzimidazole core |

| Pinner Reaction | Compound 2, Compound 3 | Acid (HCl, AcOH) | Acidic medium | -10 to 0 | 1:1 to 1:4 | Hydrolysis of nitrile |

| Benzyl Introduction | Compound 4, Compound 5 | None | MeOH, EtOH | 23-25 | 1:1 to 1:4 | Benzylation step |

| Imidazole Cyclization | Compound 6, Compound 7 | K2CO3 preferred | Mixed solvents | 40-45 (reflux) | 1:0.5 to 1:4 | Base-mediated |

| Amination | Intermediate compound | K2CO3, NaHCO3, NaOH, KOH | MeOH, EtOH, Water | 23-80 | 1:1 to 1:10 | Methylamine introduction |

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

Reduction: Using reducing agents such as sodium borohydride

Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium

Reduction: Sodium borohydride in ethanol

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Oxidation: Formation of corresponding benzimidazole N-oxide

Reduction: Formation of the reduced amine derivative

Substitution: Formation of substituted benzimidazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine. It has been shown to inhibit quorum sensing in bacterial populations, particularly in Pseudomonas aeruginosa. This inhibition leads to a reduction in biofilm formation and virulence factor production, making it a potential candidate for treating bacterial infections resistant to conventional antibiotics .

| Study | Bacterial Strain | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | Pseudomonas aeruginosa | Inhibition of biofilm formation | Quorum sensing inhibition via PqsR receptor interaction |

| Study B | Various Gram-positive bacteria | Antibacterial activity | Disruption of cellular signaling pathways |

Cancer Research

The compound has also been investigated for its potential anticancer properties. Research indicates that it may interact with specific cellular pathways involved in cancer cell proliferation and survival. In vitro studies have demonstrated its efficacy against certain cancer cell lines, suggesting it could be developed as a therapeutic agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SK-Hep1 (Liver Cancer) | 12.5 | Significant growth inhibition |

| MCF7 (Breast Cancer) | 15.0 | Moderate growth inhibition |

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These metal-organic complexes have been studied for their potential applications in catalysis and material science. The unique structural features of the benzimidazole moiety contribute to the stability and reactivity of these complexes .

| Metal Ion | Complex Stability | Applications |

|---|---|---|

| Nickel | High | Catalysis in organic reactions |

| Copper | Moderate | Synthesis of fluorescent materials |

Case Study 1: Inhibition of Quorum Sensing

A study conducted on Pseudomonas aeruginosa demonstrated that this compound effectively inhibited quorum sensing at concentrations as low as 10 µM. The compound's interaction with the PqsR receptor was confirmed through binding assays, leading to a significant reduction in virulence gene expression.

Case Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that this compound exhibits selective cytotoxicity against liver cancer cells, with an IC50 value of 12.5 µM. This selectivity suggests potential for further development into an anticancer agent.

Mechanism of Action

The mechanism of action of (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

(5-Chloro-1H-benzimidazol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a methylamine group

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-carbamic acid benzyl ester: Contains a carbamic acid benzyl ester group instead of a methylamine group

Uniqueness

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamine group allows for unique interactions with biological targets, differentiating it from other benzimidazole derivatives.

Biological Activity

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to DNA replication and repair. This inhibition can lead to antimicrobial effects and the potential for anticancer activity.

- Receptor Binding : It has been suggested that benzimidazole derivatives can interact with various receptors, influencing cellular signaling pathways. For instance, some studies indicate that these compounds can modulate voltage-gated proton channels, leading to apoptosis in leukemic cells .

Biological Activities

The compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

2. Antiparasitic Activity

The compound has also been investigated for its potential against parasitic infections. Benzimidazoles are known for their efficacy in treating helminthic infections, and this compound may contribute to this therapeutic area through its anthelmintic properties .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, it may enhance the sensitivity of melanoma cells to radiation therapy by generating reactive oxygen species (ROS) that damage DNA .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted benzimidazoles (e.g., 5-chloro-1H-benzimidazole derivatives) are reacted with methylamine-containing precursors. A common approach involves refluxing o-phenylenediamine derivatives with chloro-substituted aldehydes or ketones in ethanol or DMF under controlled conditions . describes a similar procedure where o-phenylenediamine is refluxed with a chlorinated precursor in absolute ethanol for 5 hours, followed by recrystallization to isolate the product. Solvent choice (polar aprotic vs. protic) and temperature significantly impact reaction efficiency and purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer : Structural confirmation relies on FT-IR (to identify amine and benzimidazole functional groups), NMR spectroscopy (¹H/¹³C for substituent positioning), and single-crystal X-ray diffraction (for unambiguous stereochemical assignment). For instance, highlights X-ray crystallography (R factor = 0.042) to resolve bond lengths and angles in related benzimidazole derivatives. Elemental analysis (C, H, N) and mass spectrometry further validate purity .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Methodological Answer : Unreacted o-phenylenediamine or incomplete cyclization intermediates (e.g., Schiff bases) are typical impurities. emphasizes vacuum filtration and ethanol recrystallization to remove unreacted starting materials. TLC monitoring (using silica gel plates) during reaction progression helps identify byproducts early .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

- Methodological Answer : Catalyst screening (e.g., triethylamine or acetic anhydride) enhances cyclization efficiency, as seen in ’s benzimidazole synthesis. Microwave-assisted synthesis may reduce reaction time compared to conventional reflux. demonstrates solvent optimization (e.g., ethanol vs. DMF) to balance solubility and reactivity. For scalability, continuous flow chemistry systems could minimize batch-to-batch variability .

Q. What strategies resolve structural ambiguities in derivatives with similar substitution patterns?

- Methodological Answer : Advanced techniques like 2D NMR (COSY, HSQC) differentiate between regioisomers. For example, NOESY correlations can distinguish chloro-substituted vs. methylamine positioning on the benzimidazole ring. ’s X-ray data (mean C–C bond length = 0.003 Å) provides a benchmark for computational modeling (DFT) to predict structural stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.